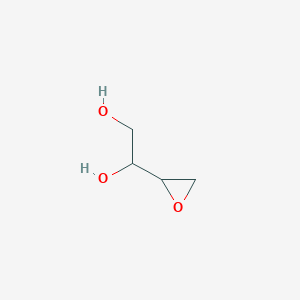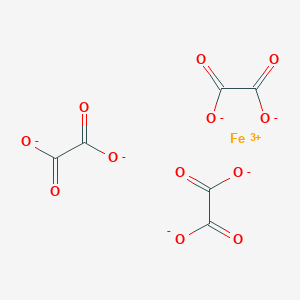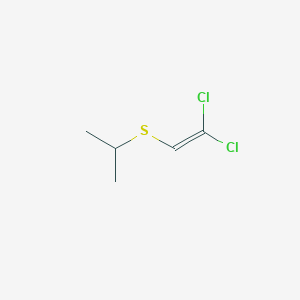
Propane, 2-(2,2-dichloroethenyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 2-(2,2-dichloroethenyl)thio)-, commonly known as DDT, is an organochlorine insecticide that has been extensively used in the past for agricultural and public health purposes. However, due to its harmful effects on the environment and human health, its use has been banned in many countries since the 1970s.
Wirkmechanismus
DDT acts by binding to the sodium channels in the nerve cells of insects, causing them to become paralyzed and die. It also disrupts the hormonal balance of insects, leading to reproductive failure.
Biochemische Und Physiologische Effekte
DDT has been shown to have harmful effects on the environment and human health. It is known to persist in the environment for a long time, leading to its accumulation in the food chain. It has been linked to various health problems, including cancer, reproductive disorders, and developmental delays.
Vorteile Und Einschränkungen Für Laborexperimente
DDT has been used as a model compound in many laboratory experiments to study the effects of pesticides on various organisms. Its advantages include its well-known mechanism of action and its ability to persist in the environment, which allows for long-term studies. However, its use is limited due to its harmful effects on the environment and human health, and its ban in many countries.
Zukünftige Richtungen
There is a need for further research on the effects of pesticides on the environment and human health. Future research should focus on the development of safer and more effective alternatives to DDT. There is also a need for better regulation of the use of pesticides to minimize their harmful effects on the environment and human health.
In conclusion, DDT is a highly toxic organochlorine insecticide that has been extensively used in the past for agricultural and public health purposes. However, due to its harmful effects on the environment and human health, its use has been banned in many countries. Despite its ban, DDT continues to be a model compound in scientific research to study the effects of pesticides on the environment and human health. Future research should focus on the development of safer and more effective alternatives to DDT and better regulation of the use of pesticides.
Synthesemethoden
DDT is synthesized by the reaction of chloral with chlorobenzene in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to obtain DDT. The synthesis of DDT is a complex process that requires careful handling and disposal of the byproducts.
Wissenschaftliche Forschungsanwendungen
DDT has been extensively used in scientific research to study the effects of pesticides on the environment and human health. It has been used to study the toxicity of pesticides on various organisms, including insects, fish, and birds. DDT has also been used to study the effects of pesticides on human health, including its carcinogenic and endocrine-disrupting properties.
Eigenschaften
CAS-Nummer |
19284-67-4 |
|---|---|
Produktname |
Propane, 2-(2,2-dichloroethenyl)thio)- |
Molekularformel |
C5H8Cl2S |
Molekulargewicht |
171.09 g/mol |
IUPAC-Name |
2-(2,2-dichloroethenylsulfanyl)propane |
InChI |
InChI=1S/C5H8Cl2S/c1-4(2)8-3-5(6)7/h3-4H,1-2H3 |
InChI-Schlüssel |
QVTHANMSUIAFKP-UHFFFAOYSA-N |
SMILES |
CC(C)SC=C(Cl)Cl |
Kanonische SMILES |
CC(C)SC=C(Cl)Cl |
Andere CAS-Nummern |
19284-67-4 |
Synonyme |
Propane, 2-(2,2-dichloroethenyl)thio)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)
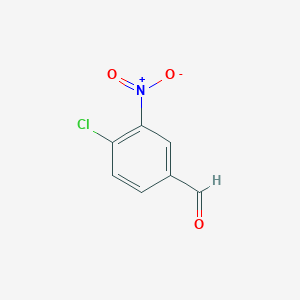
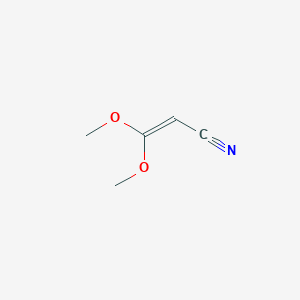
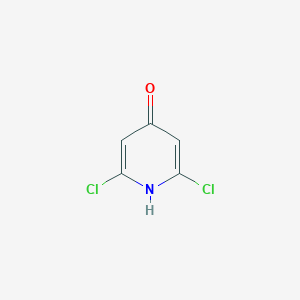
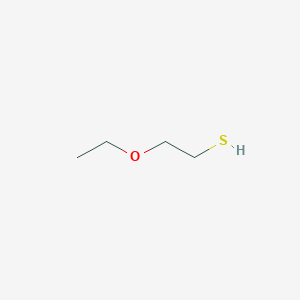
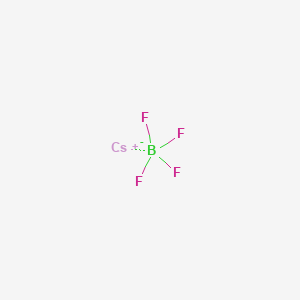
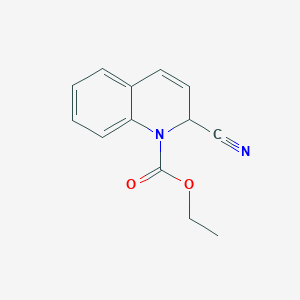
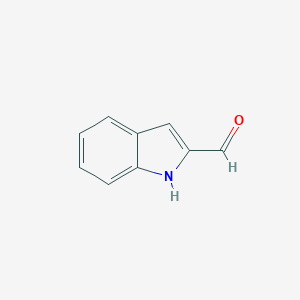
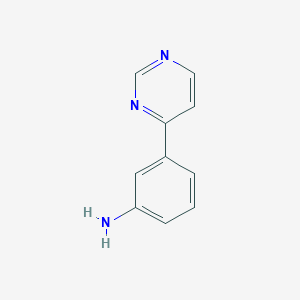
![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
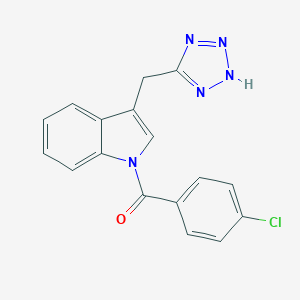
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
